Bromoacetamido-PEG3-t-butyl ester is a specialized compound derived from polyethylene glycol, featuring a bromoacetamido functional group and a tert-butyl ester. This compound is notable for its hydrophilic properties, which enhance solubility in aqueous environments, making it particularly useful in various scientific applications. The presence of the bromide group serves as an excellent leaving group for nucleophilic substitution reactions, while the tert-butyl protected carboxyl group can be deprotected under acidic conditions .
Bromoacetamido-PEG3-t-butyl ester belongs to a class of compounds known as polyethylene glycol derivatives. These compounds are widely used in bioconjugation and drug delivery systems due to their favorable solubility and biocompatibility characteristics. The compound has a molecular formula of C15H28BrNO6 and a molecular weight of 398.3 g/mol, with a purity level typically around 98% .
The synthesis of Bromoacetamido-PEG3-t-butyl ester generally involves the reaction of a polyethylene glycol derivative with bromoacetyl bromide in an organic solvent such as dichloromethane. This reaction typically requires the addition of a base to facilitate the nucleophilic substitution process.
Technical Details:
The final product can be purified through techniques such as precipitation or chromatography to achieve the desired purity levels .
Bromoacetamido-PEG3-t-butyl ester features a linear structure typical of polyethylene glycol compounds. The key functional groups include:
Data:
Bromoacetamido-PEG3-t-butyl ester can participate in various chemical reactions, primarily due to its bromoacetamido and tert-butyl ester functionalities.
Technical Details:
The mechanism of action for Bromoacetamido-PEG3-t-butyl ester primarily revolves around its ability to form stable linkages with biomolecules through nucleophilic substitution. When introduced into biological systems, it can facilitate the attachment of drugs or other therapeutic agents to proteins or surfaces.
Relevant Data:
Bromoacetamido-PEG3-t-butyl ester has several significant applications in scientific research and pharmaceutical development:
Bromoacetamido-PEG3-t-butyl ester features a well-defined molecular architecture characterized by the formula C₁₅H₂₈BrNO₆ and a molecular weight of 398.29 g/mol. The core structure consists of a 12-atom polyethylene glycol chain (PEG3) flanked by two functional termini: a bromoacetamido group (-NHCOCH₂Br) and a t-butyl-protected carboxylic acid (-COOC(CH₃)₃). The PEG spacer contains three ethylene oxide units, confirmed by the elemental composition (C: 45.23%; H: 7.09%; Br: 20.06%; N: 3.52%; O: 24.10%) and exact mass (397.1100 Da) [1] [4].
Systematic naming defines the compound as tert-butyl 1-bromo-2-oxo-6,9,12-trioxa-3-azapentadecan-15-oate, reflecting the bromoacetamido nitrogen ("3-aza"), three oxygen atoms in the PEG chain ("6,9,12-trioxa"), and the ester-terminated pentadecane backbone. Key identifiers include:
Table 1: Structural Identifiers and Physicochemical Properties
Property | Value |
---|---|
CAS Registry Number | 1807537-33-2 |
Molecular Formula | C₁₅H₂₈BrNO₆ |
Molecular Weight | 398.29 g/mol |
Exact Mass | 397.1100 Da |
Purity | >95% (HPLC) |
Appearance | Colorless to pale yellow liquid |
Solubility | Soluble in DMSO, DCM |
Storage Stability | >3 years at -20°C under anhydrous conditions |
The hydrophilic PEG spacer significantly enhances aqueous solubility, facilitating reactions in mixed aqueous-organic systems [1] [8]. Spectroscopic characterization reveals signature NMR shifts: ¹H NMR shows the t-butyl singlet at δ 1.44 ppm, methylene protons adjacent to bromide at δ 3.82 ppm, and amide carbonyl resonance at δ 170.5 ppm in ¹³C NMR [4].
Bromoacetamido Group: Engineered Electrophilicity
The bromoacetamido moiety (-NHCOCH₂Br) functions as a potent electrophile due to the bromide's exceptional leaving group ability (Pauling electronegativity = 2.96). This group undergoes clean nucleophilic substitution with thiols (cysteine residues), amines (lysine), and imidazoles at physiological pH, forming stable covalent linkages. The reaction proceeds via Sₙ2 mechanism with second-order kinetics (k₂ ~ 0.15 M⁻¹s⁻¹ with thiols), enabling rapid conjugation under mild conditions (<37°C, pH 7-8) [1] [8]. Unlike chloride analogs, bromoacetamido offers enhanced reactivity due to the lower C-Br bond energy (276 kJ/mol vs. C-Cl 339 kJ/mol), allowing efficient bioconjugation without catalysts [3].
t-Butyl Protection: Orthogonal Deprotection Strategy
The tert-butyl ester group (-COO^tBu) provides critical protection for the carboxylic acid functionality during synthetic sequences. Deprotection occurs under strongly acidic conditions (e.g., trifluoroacetic acid/DCM 1:1, 0-25°C, 1-2h), yielding the free carboxylic acid while leaving the bromoacetamido and PEG chain intact. This orthogonality prevents unwanted side reactions during multi-step syntheses [1] [2]. The t-butyl group’s steric bulk (van der Waals radius = 4.5 Å) shields the carbonyl from nucleophiles, conferring stability during nucleophilic substitutions at the bromoacetamido site [4].
PEG3 Spacer: Solubility and Spatial Engineering
The triethylene glycol spacer (PEG3) serves dual functions:
Table 2: Comparative Analysis of Bromoacetamido-PEG3-t-butyl Ester and Related Derivatives
Property | Bromoacetamido-PEG3-t-butyl ester | Bromo-PEG3-t-butyl ester |
---|---|---|
CAS Number | 1807537-33-2 | 782475-37-0 |
Molecular Formula | C₁₅H₂₈BrNO₆ | C₁₃H₂₅BrO₅ |
Molecular Weight | 398.29 g/mol | 341.24 g/mol |
Key Functional Groups | Bromoacetamido, t-butyl ester | Bromoalkyl, t-butyl ester |
Reactive Site | Secondary bromide (activated) | Primary bromide (unactivated) |
Amide Bond Presence | Yes | No |
Nucleophilic Substitution Rate (kᵣₑₗ) | 1.0 (reference) | 0.08-0.15 |
The amide bond within the bromoacetamido group differentiates this reagent from simpler alkyl bromides (e.g., Bromo-PEG3-t-butyl ester, CAS 782475-37-0). This amide electronically activates the adjacent carbon toward nucleophilic attack while adding hydrolytic stability to the linkage post-conjugation [1] [6] [9].
The evolution of PEG-based linkers mirrors advances in bioconjugation chemistry. Early PEG applications (1970s) focused on protein pegylation to enhance pharmacokinetics—notably, Frank Davis' pioneering work with PEGylated bovine liver catalase. First-generation linkers employed simple alkyl chains but suffered from heterogeneity and instability [1] [6].
The 1990s saw the development of heterobifunctional PEGs with orthogonal protecting groups. Bromoacetamido-PEG3-t-butyl ester emerged from this innovation wave, combining three key advances:
Seminal studies demonstrated the compound's impact:
Table 3: Key Milestones in PEG-Based Linker Development
Time Period | Innovation | Impact on Bromoacetamido-PEG3-t-butyl Ester Design |
---|---|---|
1970-1985 | First protein-PEG conjugates (linear mPEGs) | Established PEG's role in solubility and half-life extension |
1986-1999 | Heterobifunctional PEGs (e.g., NHS-PEG-maleimide) | Inspired orthogonal reactivity concepts |
2000-2010 | Cleavable vs. non-cleavable linker optimization | Validated stability of bromoacetamido-PEG3 conjugates in vivo |
2011-Present | ADC and PROTAC expansion | Drove demand for t-butyl protected carboxylic acid termini |
Current applications exploit the compound’s versatility:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7